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molecular formula C5H5ClN2O B1279299 2-Amino-5-chloropyridin-3-ol CAS No. 40966-87-8

2-Amino-5-chloropyridin-3-ol

Cat. No. B1279299
M. Wt: 144.56 g/mol
InChI Key: BMRXXBXPVJOAMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04033975

Procedure details

A mixture of 12 parts of potassium hydroxide (85%), 200 parts of water, 10.4 parts of 2-amino-3-bromo-5-chloropyridine and 0.5 part of copper powder is stirred under nitrogen in an autoclave for 10 hours at 170° C. The aqueous solution is afterwards neutralised with concentrated hydrochloric acid and the water is largely evaporated off. While still moist the residue is extracted in the hot state twice with ethyl acetate. The combined extracts are purified with active charcoal, and the solvent is then evaporated off to leave 5 parts (70% of theory) of 2-amino-3-hydroxy-5-chloropyridine, m.p. 196°-201° C.
[Compound]
Name
12
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
copper
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-:1].[K+].[NH2:3][C:4]1[C:9](Br)=[CH:8][C:7]([Cl:11])=[CH:6][N:5]=1.Cl>[Cu].O>[NH2:3][C:4]1[C:9]([OH:1])=[CH:8][C:7]([Cl:11])=[CH:6][N:5]=1 |f:0.1|

Inputs

Step One
Name
12
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC=C(C=C1Br)Cl
Name
copper
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cu]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
170 °C
Stirring
Type
CUSTOM
Details
is stirred under nitrogen in an autoclave for 10 hours at 170° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the water is largely evaporated off
EXTRACTION
Type
EXTRACTION
Details
While still moist the residue is extracted in the hot state twice with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The combined extracts are purified with active charcoal
CUSTOM
Type
CUSTOM
Details
the solvent is then evaporated off

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
NC1=NC=C(C=C1O)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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